molecular formula C9H12BrN B13553316 (R)-1-(2-Bromo-5-methylphenyl)ethanamine

(R)-1-(2-Bromo-5-methylphenyl)ethanamine

Cat. No.: B13553316
M. Wt: 214.10 g/mol
InChI Key: IZQJCORRPIODPA-SSDOTTSWSA-N
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Description

®-1-(2-Bromo-5-methylphenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of a bromine atom and a methyl group attached to the benzene ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-5-methylphenyl)ethanamine typically involves the bromination of 5-methylphenylethanamine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Bromo-5-methylphenyl)ethanamine may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromo-5-methylphenyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 5-methylphenylethanamine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 5-methylphenylethanamine.

    Substitution: Formation of various substituted phenylethylamines depending on the nucleophile used.

Scientific Research Applications

®-1-(2-Bromo-5-methylphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-5-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethanamine side chain play crucial roles in determining the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromo-5-methylphenyl)ethanamine: The racemic mixture of the compound.

    1-(2-Chloro-5-methylphenyl)ethanamine: A similar compound with a chlorine atom instead of bromine.

    1-(2-Bromo-4-methylphenyl)ethanamine: A positional isomer with the bromine atom at a different position on the benzene ring.

Uniqueness

®-1-(2-Bromo-5-methylphenyl)ethanamine is unique due to its specific stereochemistry and the presence of the bromine atom at the 2-position on the benzene ring. This configuration can result in distinct chemical and biological properties compared to its analogs and isomers.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

(1R)-1-(2-bromo-5-methylphenyl)ethanamine

InChI

InChI=1S/C9H12BrN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1

InChI Key

IZQJCORRPIODPA-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)Br)[C@@H](C)N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(C)N

Origin of Product

United States

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